1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine
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Overview
Description
1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a biphenyl structure with a methyl group at the 2’ position and an ethanamine group at the 3’ position
Synthetic Routes and Reaction Conditions:
Transaminase-Mediated Synthesis: One of the methods to synthesize 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine involves the use of transaminase enzymes. This biocatalytic approach is environmentally sustainable and offers high enantioselectivity.
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale biocatalytic processes using engineered transaminase enzymes to achieve high yields and purity. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, such as halogenation or alkylation, at different positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of chiral amines, which are important intermediates in the production of various pharmaceuticals.
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its structural versatility and reactivity.
Mechanism of Action
The mechanism of action of 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical reactions. The biphenyl structure allows for interactions with aromatic binding sites, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-(1,1’-Biphenyl-2-yl)ethan-1-amine: This compound has a similar biphenyl structure but with the ethanamine group at the 2’ position.
1-(3-Methylphenyl)ethan-1-amine: This compound features a single aromatic ring with a methyl group at the 3’ position and an ethanamine group.
Uniqueness: 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the biphenyl structure, which influences its reactivity and binding properties. The presence of both a methyl group and an ethanamine group on the biphenyl scaffold provides a distinct combination of electronic and steric effects, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C15H17N |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-[3-(2-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-11-6-3-4-9-15(11)14-8-5-7-13(10-14)12(2)16/h3-10,12H,16H2,1-2H3 |
InChI Key |
HAWLIJHOULCSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(C)N |
Origin of Product |
United States |
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